Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate
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Overview
Description
Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyridine core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.
Amination: Introduction of the amino group at the desired position on the triazolopyridine ring.
Coupling with phenyl ring: The triazolopyridine derivative is then coupled with a phenyl ring bearing a suitable leaving group.
Introduction of the tert-butyl carbamate group: The final step involves the protection of the amino group with a tert-butyl carbamate group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases, and acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of triazolopyridine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the nature of the interaction. The triazolopyridine moiety is known to interact with various biological pathways, potentially modulating signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)phenyl]carbamate: Similar structure with a different position of the amino group.
Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-5-yl)phenyl]carbamate: Another positional isomer with the amino group at a different position.
Uniqueness
Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the tert-butyl carbamate group provides additional stability and protection to the amino group, making it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H19N5O2/c1-17(2,3)24-16(23)19-13-7-4-11(5-8-13)12-6-9-14-20-15(18)21-22(14)10-12/h4-10H,1-3H3,(H2,18,21)(H,19,23) |
InChI Key |
HNUHNECIEYXPJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN3C(=NC(=N3)N)C=C2 |
Origin of Product |
United States |
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